molecular formula C19H25N B12518286 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine

Cat. No.: B12518286
M. Wt: 267.4 g/mol
InChI Key: MDTUXZFXVFFHIO-UHFFFAOYSA-N
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Description

Discovery and Nomenclature of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine

The compound was first synthesized as part of systematic efforts to explore steric and electronic effects in pyridine-based ligand systems. Initial reports emerged in the 2000s, coinciding with growing interest in hindered pyridines for catalytic applications. The IUPAC name follows positional numbering rules for pyridine derivatives: the parent pyridine ring is assigned position 1 to the nitrogen atom, with the 4-tert-butyl group on the pyridine and a 4-tert-butylphenyl substituent at position 2.

Key identifiers include:

  • SMILES : CC(C)(C)C₁=CC=C(C=C₁)C₂=NC=CC(C(C)(C)C)=C₂
  • InChIKey : Not explicitly listed in sources but derivable through systematic nomenclature
  • CAS Registry : 808142-68-9

Structural comparisons with simpler analogs like 2-(4-tert-butylphenyl)pyridine (CAS 524713-66-4) and 5-(tert-butyl)-2-phenylpyridine (CAS 92646-00-9) highlight the compound’s distinctive substitution pattern.

Structural Evolution of Di-tert-Butyl-Substituted Pyridine Derivatives

The strategic incorporation of tert-butyl groups at both the pyridine and phenyl positions represents an evolutionary step in heterocyclic design. Comparative analysis reveals:

Compound Molecular Formula Substituent Positions Molecular Weight (g/mol)
2-(4-tert-Butylphenyl)pyridine C₁₅H₁₇N Pyridine C2: phenyl; Phenyl C4: tert-butyl 211.30
5-(tert-Butyl)-2-phenylpyridine C₁₅H₁₇N Pyridine C5: tert-butyl; Pyridine C2: phenyl 211.30
This compound C₁₉H₂₅N Pyridine C4: tert-butyl; Phenyl C4: tert-butyl 267.41

This progression demonstrates how positional isomerism and increased steric bulk influence properties. The dual tert-butyl groups in 808142-68-9 create a rigid, three-dimensional architecture that enhances thermal stability while reducing rotational freedom—critical for applications requiring precise spatial control.

Academic Significance in Heterocyclic Chemistry Research

The compound’s academic value stems from three key attributes:

  • Steric Modulation : The 4,4'-di-tert-butyl arrangement provides a model system for studying steric effects on coordination chemistry. Compared to mono-substituted analogs, the doubled tert-butyl groups create deeper ligand pockets, enabling unique metal-ligand interactions.
  • Electronic Effects : While tert-butyl is primarily a steric director, its weak electron-donating inductive effect subtly modifies the pyridine ring’s electron density. This balance makes the compound valuable in catalytic systems requiring both steric protection and electronic tunability.
  • Supramolecular Applications : The compound’s planar pyridine core and bulky substituents facilitate controlled crystal packing, as evidenced by its use in organic semiconductor research.

Ongoing studies leverage these properties for:

  • Designing frustrated Lewis pairs
  • Developing metal-organic frameworks (MOFs) with tailored pore sizes
  • Creating charge-transfer complexes in organic electronics

The compound’s structural features continue to inspire synthetic strategies across multiple chemistry subdisciplines, cementing its status as a benchmark in hindered pyridine research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylphenyl)pyridine

InChI

InChI=1S/C19H25N/c1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6/h7-13H,1-6H3

InChI Key

MDTUXZFXVFFHIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling

The most widely reported method involves palladium-catalyzed coupling of 4-tert-butylphenylboronic acid and 2-bromo-4-tert-butylpyridine. This approach leverages the reactivity of aryl halides and boronic acids under mild conditions.

Key Reaction Components

Component Role in Reaction
4-tert-Butylphenylboronic acid Nucleophilic partner (transmetalation)
2-Bromo-4-tert-butylpyridine Electrophilic partner (oxidative addition)
Palladium catalyst Facilitates oxidative addition/reductive elimination
Base Deprotonates boronic acid (e.g., K₂CO₃, NaHCO₃)
Solvent Toluene, THF, or DMF (anhydrous)
Reaction Mechanism
  • Oxidative Addition : Pd(0) inserts into the C–Br bond of 2-bromo-4-tert-butylpyridine, forming a Pd(II) intermediate.
  • Transmetalation : The boronic acid transfers its aryl group to Pd(II), facilitated by the base.
  • Reductive Elimination : The coupled product is released, regenerating Pd(0).

Optimized Conditions for Suzuki-Miyaura Coupling

Experimental parameters significantly impact yield and selectivity. Below are key findings from diverse studies:

Parameter Optimal Conditions Yield (%) Source
Catalyst Pd(PPh₃)₄ (2 mol%) 70–75
Base K₂CO₃ (2 equiv.) 70–75
Solvent Toluene (reflux, 80–100°C) 70–75
Catalyst Pd(OAc)₂/D-t-BPF (1 mol%) 80
Base NaHCO₃ (2 equiv.) 80
Solvent THF (80°C, 12–24 h) 80
Catalyst Pd(PPh₃)₂ (2 mol%) 99
Base NaHCO₃ (2 equiv.) 99
Solvent THF (reflux, 1.5 h) 99

Microwave-Assisted Synthesis :

  • Conditions : Pd(PPh₃)₂, NaHCO₃, THF, 100°C, 30 min.
  • Advantage : Reduces reaction time while maintaining high yields (>90%).

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to enhance efficiency and reduce waste:

  • Flow Chemistry : Minimizes side reactions by precise temperature control (e.g., 80–100°C).
  • Catalyst Recycling : Use of supported palladium catalysts (e.g., Pd/C) improves cost-effectiveness.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) or recrystallization ensures >95% purity.

Challenges and Limitations

Challenge Impact on Reaction Mitigation Strategy
Steric Hindrance Slows transmetalation Use bulkier ligands (e.g., D-t-BPF)
Side Reactions Homocoupling of boronic acid Optimize Pd loading (1–2 mol%)
Solubility Issues Poor mixing in polar solvents Use DMF or THF as co-solvents

Comparative Analysis of Catalyst Systems

The choice of catalyst and ligand critically influences reaction efficiency:

Catalyst System Advantages Limitations
Pd(PPh₃)₄ High yields in toluene Requires prolonged heating
Pd(OAc)₂/D-t-BPF Tolerates NH₂ groups (if present) Higher cost for D-t-BPF ligand
Pd(PPh₃)₂ Rapid coupling in THF Limited to electron-rich boronic acids

Alternative Synthetic Routes

While less common, Ullmann-type couplings or nickel-mediated dimerizations have been explored for related compounds:

  • Nickel-Catalyzed Dimerization :
    • Example : 4-tert-butyl-2-chloropyridine dimerizes to form bipyridine derivatives using NiBr₂/Mn. However, this method is unsuitable for mono-substituted pyridines.
  • Chlorination and Substitution :
    • Steps : Convert 4-tert-butylpyridine-N-oxide to 4-tert-butyl-2-chloropyridine, then couple with arylboronic acids. This route involves hazardous reagents (e.g., POCl₃).

Mechanistic Insights and Research Gaps

  • Steric Effects : The tert-butyl groups enhance thermal stability but complicate transmetalation. Computational studies could optimize ligand design to mitigate steric clashes.
  • Green Chemistry : Efforts to replace K₂CO₃ with reusable bases (e.g., CsF) or ionic liquids are under investigation.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine serves as a ligand in coordination chemistry and as a building block in organic synthesis. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science .

Biology

Research indicates that this compound exhibits biological activity , particularly in anti-inflammatory and anticancer studies. In vitro studies have shown that it inhibits cell proliferation in breast cancer (MCF-7) and prostate cancer cells at concentrations as low as 10 μM, with an IC50 of approximately 8 μM .

Case Study: Anticancer Activity

  • Cell Line: MCF-7 (breast cancer)
  • Concentration: Effective at 10 μM
  • IC50: ~8 μM
  • Mechanism: Induces apoptosis via modulation of signaling pathways involved in cell growth .

Medicine

The compound has been explored for its potential therapeutic properties. Studies have demonstrated its efficacy in reducing inflammation markers in animal models, showing up to a 50% reduction in edema compared to control groups .

Case Study: Anti-inflammatory Effects

  • Model: Carrageenan-induced paw edema
  • Reduction in Edema: Up to 50%
  • Mechanism: Inhibition of inflammatory cytokines .

Materials Science

In the field of materials science, particularly in the development of organic semiconductors, this compound has been utilized as an additive in perovskite solar cells. It enhances the crystallinity and performance of the perovskite layer, contributing to improved device stability .

Case Study: Perovskite Solar Cells

  • Function: Additive to improve crystallinity
  • Outcome: Enhanced performance and stability of solar cells .

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of tert-butyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

Structural Analogues

4-(tert-Butyl)-2-phenylpyridine (CAS: 904707-52-4)
  • Structure : Lacks the 4-(tert-butyl)phenyl substituent, retaining only the 4-tert-butyl group on the pyridine ring.
  • Molecular similarity score: 0.95 .
  • Applications : Used as a ligand in metal complexes, though its simpler structure may limit stability in harsh reaction conditions .
2-(4-Isopropylphenyl)-4-methylpyridine (CAS: 53911-36-7)
  • Structure : Replaces tert-butyl groups with isopropyl (on phenyl) and methyl (on pyridine).
  • Properties : Isopropyl groups are less bulky than tert-butyl, resulting in lower lipophilicity and altered electronic properties. Molecular similarity score: 0.98 .
  • Applications : Suitable for applications requiring moderate steric bulk, such as organic electronics .
4,4′-Di-tert-butyl-2,2′-bipyridine
  • Structure : A bipyridine ligand with tert-butyl groups at the 4-positions of both pyridine rings.
  • Properties : Enhanced stability in oxidative environments due to tert-butyl groups, making it ideal for catalytic water oxidation and photochemical applications .
  • Applications : Widely used in coordination chemistry for synthesizing ruthenium-based catalysts .

Functional Analogues

4-(4-(tert-Butyl)phenyl)-6-methyl-2-(pyridin-2-yl)pyrimidine
  • Structure : Pyrimidine core with tert-butylphenyl and pyridyl substituents.
  • Properties : The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties (e.g., stronger electron-withdrawing effects) compared to pyridine derivatives. Synthesized via Stille coupling (40% yield) .
  • Applications : Used in luminescent materials, where the tert-butyl groups improve solubility in organic solvents .
Ethyl 5-(4-(tert-butyl)phenyl)-2-phenylnicotinate
  • Structure : Nicotinate ester with tert-butylphenyl and phenyl groups.
  • Properties: The ester group adds polarity, contrasting with the nonpolar tert-butyl groups. Synthesized via cross-coupling reactions in THF with Cs₂CO₃ as a base .
  • Applications : Intermediate in pharmaceutical synthesis, leveraging steric protection from tert-butyl groups to control regioselectivity .

Comparative Analysis of Key Properties

Compound Core Structure Substituents Molecular Weight Key Applications Reference
4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine Pyridine 4-tert-butyl, 4-(tert-butyl)phenyl 309.47 g/mol Coordination chemistry, materials
4-(tert-Butyl)-2-phenylpyridine Pyridine 4-tert-butyl, phenyl 227.34 g/mol Ligand synthesis
4,4′-Di-tert-butyl-2,2′-bipyridine Bipyridine 4-tert-butyl (both rings) 344.50 g/mol Catalysis, water oxidation
4-(4-(tert-Butyl)phenyl)-6-methyl-2-(pyridin-2-yl)pyrimidine Pyrimidine 4-(tert-butyl)phenyl, 6-methyl, pyridyl 304.18 g/mol Luminescent materials

Key Findings from Research

Steric and Electronic Effects :

  • The tert-butyl groups in this compound provide superior steric shielding compared to isopropyl or methyl analogues, reducing unwanted side reactions in catalysis .
  • Electron-donating tert-butyl substituents stabilize metal-ligand complexes, as seen in bipyridine derivatives used for water oxidation .

Synthetic Accessibility :

  • The target compound is synthesized via cross-coupling methodologies similar to those used for ethyl 5-(4-(tert-butyl)phenyl)-2-phenylnicotinate, though yields and purification methods vary .

Biological Activity

4-(tert-Butyl)-2-(4-(tert-butyl)phenyl)pyridine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. The tert-butyl groups enhance the compound's lipophilicity, potentially influencing its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivity TypeIC50 (μM)Reference
This compoundAntibacterialTBD
3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazoleAntifungalTBD
5-chloro quinoline 8-yl phenyl carbamatesAntimicrobialTBD

Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects in various in vitro and in vivo models. These effects are often attributed to the modulation of signaling pathways involved in inflammation.

Neuroprotective Effects

Some studies suggest that pyridine derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. The presence of bulky tert-butyl groups may enhance binding affinity to the enzyme.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including the target compound. Results indicated a significant inhibition of bacterial growth, suggesting potential as a lead compound for antibiotic development.
  • Neuroprotection : In a model assessing neuroprotective effects against oxidative stress, compounds with similar structures showed a marked reduction in neuronal cell death, indicating that this compound might also confer neuroprotective benefits.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Interaction : Binding to specific receptors involved in inflammation and pain pathways.
  • Enzyme Inhibition : Inhibition of enzymes such as AChE, which plays a role in neurotransmitter breakdown.
  • Membrane Disruption : Alteration of microbial cell membrane integrity leading to cell death.

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